5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C11H13N3O2S2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Quantitative Assessment of Noncovalent Interactions : Research into adamantane-1,3,4-thiadiazole hybrids has revealed insights into their structural properties and noncovalent interactions. Advanced techniques such as crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis have been employed to characterize intra- and intermolecular interactions, highlighting the significance of these compounds in materials science and molecular engineering (El-Emam et al., 2020).
Syntheses and Spectral Studies : The synthesis of various thiadiazole derivatives, including those with benzyl and phenyl substitutions, has been detailed, employing techniques such as X-ray crystallography and DFT studies. These syntheses provide foundational knowledge for designing and understanding the properties of thiadiazole compounds, which can be applied to developing new materials and pharmaceuticals (Dani et al., 2013).
Biological Activities
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for their biological activities. Some derivatives exhibited significant DNA protective abilities and strong antimicrobial activities, suggesting their potential in developing therapeutic agents and protective compounds (Gür et al., 2020).
In Vitro Biological Evaluation : Derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole have been evaluated for their antibacterial and antifungal activities, demonstrating the potential of thiadiazole derivatives in addressing microbial resistance and developing new antimicrobial agents (Makwane et al., 2018).
Advanced Synthesis Techniques
Ultrasound-assisted Synthesis : The use of ultrasound has been explored as an efficient method for synthesizing thiadiazole derivatives. This approach has been shown to enhance reaction efficiency, highlighting the importance of innovative synthesis techniques in optimizing the production of thiadiazole compounds (Erdogan, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-8-2-4-9(5-3-8)18(15,16)7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYGMOYWXOCYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353719 |
Source
|
Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302956-47-4 |
Source
|
Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.